2-Bromoquinolin-3-ol is classified as a brominated derivative of quinolin-3-ol. It can be sourced from various chemical suppliers and is often used as an intermediate in organic synthesis. Its classification falls under heterocyclic compounds, specifically within the category of nitrogen-containing aromatic compounds.
The synthesis of 2-Bromoquinolin-3-ol can be achieved through several methods:
The reaction conditions for the bromination method include:
For industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability.
The molecular structure of 2-Bromoquinolin-3-ol can be represented as follows:
Key data regarding its structure includes:
The compound features a planar aromatic system due to the presence of the quinoline ring, which contributes to its chemical reactivity and interactions with biological targets.
2-Bromoquinolin-3-ol participates in various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-Bromoquinolin-3-ol primarily involves its interaction with biological molecules:
Key physical properties include:
Chemical properties include:
Relevant data includes spectral data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which confirm its structural characteristics.
2-Bromoquinolin-3-ol has several scientific applications:
Quinolinol derivatives represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a pyridine moiety containing both nitrogen and oxygen heteroatoms. These compounds exhibit remarkable structural diversity and pharmacological versatility, enabling targeted interactions with biological macromolecules. The introduction of halogen atoms—particularly bromine—at strategic positions on the quinoline nucleus significantly modulates electronic distribution, lipophilicity, and binding affinity, thereby enhancing therapeutic potential. Brominated quinolinols serve as critical intermediates in synthesizing complex molecules for drug discovery programs targeting infectious diseases, cancer, and inflammatory disorders, leveraging their inherent bioisosteric properties and metabolic stability .
The exploration of quinoline chemistry began in 1834 with Friedlieb Ferdinand Runge's isolation of quinoline from coal tar . This discovery unlocked a new frontier in medicinal chemistry, with brominated quinolinols emerging as pivotal synthetic intermediates. Early antimalarial drugs like quinine and chloroquine underscored the pharmacological relevance of the quinoline core, though their natural analogs lacked bromine substitutions. The intentional incorporation of bromine into quinolin-3-ol systems arose in the late 20th century to address emerging drug resistance. Bromine's size and electron-withdrawing properties enabled precise steric and electronic tuning, facilitating the development of kinase inhibitors and antibacterial agents. For instance, brominated quinolinols served as precursors to bedaquiline analogs for tuberculosis treatment and novel topoisomerase inhibitors in oncology . Historically, these compounds enabled three key advances:
Table 1: Key Milestones in Brominated Quinolinol Development
Year | Milestone | Impact |
---|---|---|
1834 | Isolation of quinoline from coal tar | Established foundational quinoline chemistry |
1940s | Chloroquine (non-brominated) antimalarial use | Validated quinoline scaffold for infectious disease |
1980s | Fluoroquinolone antibiotics (e.g., ciprofloxacin) | Demonstrated halogen utility in quinolone pharmacophores |
2000s | Bedaquiline synthesis with brominated precursors | Applied brominated intermediates for tuberculosis treatment |
Natural sources of quinoline alkaloids—such as Cinchona bark (Cinchona officinalis) and Camptotheca species—provided early structural templates for brominated analogs. Modern synthetic approaches enabled the strategic insertion of bromine at C-2 of quinolin-3-ol to enhance interactions with hydrophobic enzyme pockets, accelerating the development of compounds like nitidine-derived anticancer agents .
Table 2: Natural Quinoline Alkaloids and Brominated Derivatives
Natural Source | Quinoline Alkaloid | Brominated Derivative | Therapeutic Application |
---|---|---|---|
Cinchona bark | Quinine | 2-Bromoquinolin-3-ol | Antimalarial lead |
Camptotheca acuminata | Camptothecin | 6-Bromocamptothecin analog | Anticancer |
Zanthoxylum nitidum | Nitidine | 8-Bromonitidine | Kinase inhibition |
2-Bromoquinolin-3-ol (CAS#: 86814-56-4) serves as a versatile molecular scaffold due to three reactive centers: the C-2 bromine atom, C-3 hydroxyl group, and N-heterocyclic nitrogen. This trifunctional capability enables diverse chemical transformations essential for drug development. The compound's molecular formula is C₉H₆BrNO, with a molar mass of 224.05 g/mol and a predicted density of 1.705 g/cm³ [2]. Its solid-state structure facilitates planar interactions with biological targets, while the bromine atom acts as a leaving group for metal-catalyzed cross-coupling reactions—e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations—to generate C-C or C-N bonds at the C-2 position .
Molecular Characteristics and Reactivity
Table 3: Synthetic Applications of 2-Bromoquinolin-3-ol
Reaction Type | Conditions | Product | Application |
---|---|---|---|
Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 2-Arylquinolin-3-ol | Kinase inhibitor core |
N-Alkylation | NaH, alkyl halides, THF, 0°C→RT | 2-Bromo-1-alkylquinolinium salts | Antibacterial agents |
O-Functionalization | Mitsunobu reaction, DEAD, PPh₃ | 2-Bromo-3-alkoxyquinolines | Prodrug synthesis |
Synthetic methodologies for accessing 2-bromoquinolin-3-ol include:
These pathways underscore the compound's role as a linchpin for generating molecular libraries, enabling rapid exploration of structure-activity relationships (SAR) in medicinal chemistry campaigns.
Table 4: Comparison of Isomeric Bromoquinolinol Scaffolds
Property | 2-Bromoquinolin-3-ol | 6-Bromoquinolin-3-ol [2] | 7-Bromoquinolin-3-ol [5] |
---|---|---|---|
CAS Number | 86814-56-4 | 552330-94-6 | 1261487-70-0 |
Molecular Formula | C₉H₆BrNO | C₉H₆BrNO | C₉H₆BrNO |
Melting Point | Not reported | 125–129°C | Not reported |
Predicted pKa | ~7.65 | ~7.65 | ~7.65 |
Key Reactivity | C-2 halogen bonding | C-6 electrophilic substitution | C-7 metalation |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8